![molecular formula C12H19BF4N6 B018628 4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline CAS No. 103749-26-4](/img/structure/B18628.png)
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is commonly used to measure cell viability and proliferation. It is widely used in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
MTT is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The reduction of MTT to formazan is an irreversible reaction, and the formazan product is insoluble in water. The formazan product can be solubilized in organic solvents such as DMSO or ethanol, and the absorbance of the solubilized formazan can be measured using a spectrophotometer.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect the viability or function of cells. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The results of MTT assays are reproducible and can be quantified using a spectrophotometer. However, MTT assays are not suitable for all types of cells and can be affected by certain compounds such as antioxidants and reducing agents.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One potential application is the use of MTT to evaluate the effects of nanoparticles on cells. Another potential application is the use of MTT to evaluate the efficacy of gene therapies. In addition, there is potential for the development of new tetrazolium salts that can be used in conjunction with MTT to provide more accurate and reliable results. Finally, the development of new methods for the solubilization of the formazan product could improve the sensitivity and accuracy of MTT assays.
Conclusion:
In conclusion, MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells. There are several future directions for the use of MTT in scientific research, including the evaluation of nanoparticles, gene therapies, and the development of new tetrazolium salts and solubilization methods.
Métodos De Síntesis
MTT is synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and sodium nitrite. The reaction takes place in an acidic solution, and the product is purified by recrystallization. The yield of MTT is typically high, and the purity is greater than 99%.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research to measure cell viability and proliferation. It is commonly used in assays to evaluate the cytotoxicity of compounds and to screen for potential drug candidates. MTT is also used to study the effects of environmental toxins on cells and to evaluate the efficacy of cancer treatments. In addition, MTT is used in microbiology to evaluate the effectiveness of antimicrobial agents.
Propiedades
Número CAS |
103749-26-4 |
|---|---|
Fórmula molecular |
C12H19BF4N6 |
Peso molecular |
334.1240728 |
Nombre IUPAC |
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N6/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4/h5-9,12H,1-4H3 |
Clave InChI |
XIBATKAFQWPLMT-UHFFFAOYSA-N |
SMILES |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
Sinónimos |
5-[[4-(dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



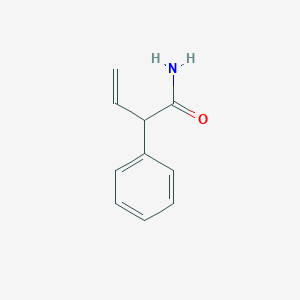

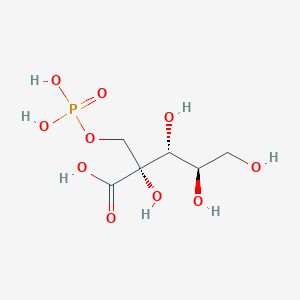
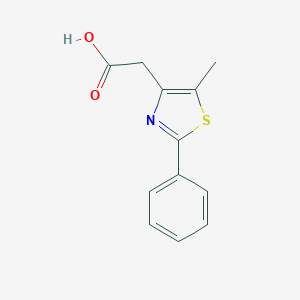

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
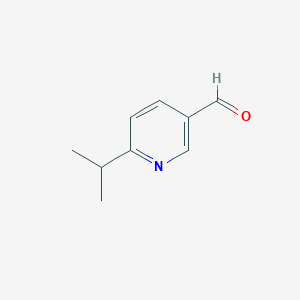

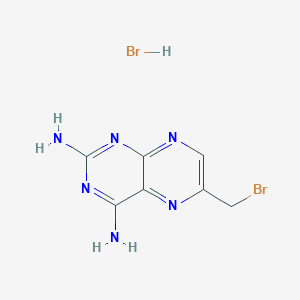
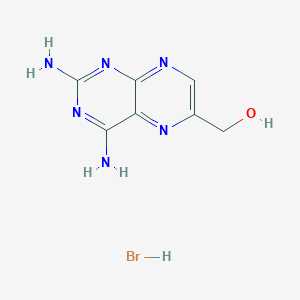


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
